Dimethyl 1-benzothiophene-2,5-dicarboxylate

Description

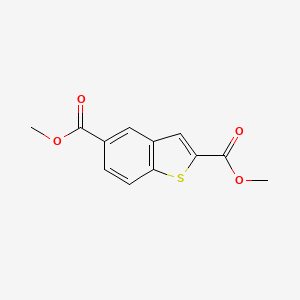

Dimethyl 1-benzothiophene-2,5-dicarboxylate is a heterocyclic aromatic compound featuring a benzothiophene core substituted with two methyl ester groups at the 2- and 5-positions. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and polymer chemistry. It is synthesized via esterification of the corresponding dicarboxylic acid derivative . The compound’s planar benzothiophene system and electron-withdrawing ester groups influence its reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name |

dimethyl 1-benzothiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c1-15-11(13)7-3-4-9-8(5-7)6-10(17-9)12(14)16-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEKZPXGTIMGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346536 | |

| Record name | Dimethyl 1-benzothiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7345-76-8 | |

| Record name | 2,5-Dimethyl benzo[b]thiophene-2,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7345-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 1-benzothiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of dimethyl 1-benzothiophene-2,5-dicarboxylate generally proceeds through:

- Construction of the benzothiophene nucleus via cyclization reactions involving thiophenol derivatives and alkynes or alkene precursors.

- Introduction of carboxylate groups at the 2 and 5 positions, often via esterification or direct incorporation through substituted acetylenic esters.

- Purification by column chromatography to isolate the desired dimethyl ester.

Photochemical Cyclization Using Thiophenol and Dimethyl Acetylenedicarboxylate

A highly effective method involves the visible-light-promoted reaction between thiophenol and dimethyl acetylenedicarboxylate under mild conditions:

- Procedure : Thiophenol (1 equiv) and dimethyl acetylenedicarboxylate (2 equiv) are combined in a suitable solvent such as chloroform or toluene.

- Catalyst and Conditions : The reaction is irradiated with blue LED light (around 427 nm) under an inert atmosphere (nitrogen or argon) at room temperature.

- Mechanism : The photochemical activation promotes the formation of the benzothiophene ring via radical or photoinduced cyclization.

- Yield and Purification : After 15 hours of irradiation, the reaction mixture is filtered to remove catalyst residues and purified by silica gel column chromatography, typically using hexane/ethyl acetate mixtures as eluents, yielding the this compound in high yields (around 85%) as a light yellow solid.

| Parameter | Details |

|---|---|

| Reactants | Thiophenol, Dimethyl acetylenedicarboxylate |

| Solvent | Chloroform or toluene |

| Catalyst | CyNTzTz-IPOP (photocatalyst) |

| Light Source | Blue LED (427 nm, 10 W) |

| Atmosphere | Nitrogen or argon |

| Temperature | Room temperature |

| Reaction Time | 15 hours |

| Purification | Silica gel chromatography |

| Yield | ~85% |

| Product Appearance | Light yellow solid |

Visible-Light-Promoted Synthesis via Disulfides and Alkynes

Another approach involves the reaction of disulfides with alkynes under visible light irradiation:

- Reagents : Disulfides (e.g., diphenyl disulfide derivatives) and alkynes bearing ester functionalities.

- Conditions : The mixture is irradiated with blue LED light (450 nm) in toluene at room temperature for 24 hours.

- Outcome : This method yields benzothiophene derivatives with ester groups at specific positions, including the 2,5-dicarboxylate esters.

- Yield : Moderate to good yields (60–68%) are reported.

- Alternative : The reaction can also be performed under sunlight irradiation for longer periods (e.g., 27 hours) with slightly reduced yields (~60%).

| Parameter | Details |

|---|---|

| Reactants | Disulfides, Alkynes |

| Solvent | Toluene |

| Light Source | Blue LED (450 nm) or sunlight |

| Temperature | Room temperature |

| Reaction Time | 24 h (LED), 27 h (sunlight) |

| Purification | Silica gel chromatography |

| Yield | 60-68% |

| Product Appearance | White solid |

Cyclization via Copper-Catalyzed Oxidative Coupling

Copper-catalyzed oxidative coupling of phenylpropiolic acid derivatives with methylating agents under mild conditions can also lead to benzothiophene dicarboxylate esters:

- Reagents : 3-Phenylpropiolic acid, CuCl2, DABCO, dimethylformamide (DMF), and tert-butyl hydroperoxide (TBHP).

- Conditions : The reaction is carried out in 1,2-dichloroethane (DCE) at 80 °C under argon atmosphere.

- Workup : After reaction completion, the mixture is washed with brine, extracted with ethyl acetate, dried, and purified by column chromatography.

- Yield : Moderate yields (~40%) for benzothiophene derivatives bearing ester groups.

- Notes : This method is more suitable for functionalized benzothiophenes rather than the parent dimethyl ester.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Photochemical cyclization (blue LED) | Thiophenol + Dimethyl acetylenedicarboxylate, CHCl3, blue LED, N2, RT, 15 h | ~85 | High yield, mild conditions, scalable |

| Visible-light disulfide-alkyne cyclization | Disulfides + Alkynes, Toluene, blue LED or sunlight, RT, 24-27 h | 60-68 | Moderate yield, environmentally friendly |

| Copper-catalyzed oxidative coupling | 3-Phenylpropiolic acid, CuCl2, DABCO, DMF, TBHP, 80 °C | ~40 | Moderate yield, complex substrates |

Research Findings and Notes

- Photochemical methods using visible light are favored for their mild conditions, good yields, and environmental compatibility.

- The use of blue LED light sources enhances reaction efficiency and selectivity.

- Purification is commonly achieved by silica gel column chromatography with petroleum ether/ethyl acetate solvent systems.

- Alternative sunlight-driven methods are feasible but require longer irradiation times and may reduce yields slightly.

- Copper-catalyzed oxidative methods provide access to substituted benzothiophenes but are less efficient for the parent dimethyl ester.

- The photochemical approaches avoid harsh reagents and high temperatures, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

DBTDC serves as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for various chemical modifications that enhance its utility in organic synthesis.

Biology

Research has identified several biological activities associated with DBTDC and its derivatives:

- Antimicrobial Activity: DBTDC exhibits promising antimicrobial properties, inhibiting the growth of various bacterial strains. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.

-

Anticancer Properties: Studies have demonstrated that DBTDC derivatives exhibit cytotoxic effects on cancer cell lines, such as breast and colon cancer cells. Mechanisms include:

- Induction of Apoptosis: Triggering programmed cell death through caspase activation.

- Inhibition of Tumor Growth: In vivo studies indicate that DBTDC can reduce tumor size in animal models.

Medicine

DBTDC is being explored as a precursor for pharmaceutical compounds. Its derivatives are under investigation for potential therapeutic uses, particularly in treating infections and cancer .

Materials Science

In industry, DBTDC is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it valuable for optoelectronic applications.

Case Study 1: Anticancer Efficacy

A study involving human breast cancer cell lines (MCF-7) tested the cytotoxic effects of DBTDC. Results indicated a dose-dependent decrease in cell viability with effective concentrations identified for potential therapeutic use. The study also highlighted the compound's ability to inhibit key signaling pathways associated with tumor growth.

Case Study 2: Antimicrobial Activity

Research on DBTDC's antimicrobial properties focused on its effect against various bacterial strains. The compound showed significant inhibition rates, suggesting its potential as a candidate for antibiotic development. This study emphasized the importance of further exploration into its mechanisms of action and efficacy against resistant strains .

Mechanism of Action

The mechanism of action of dimethyl 1-benzothiophene-2,5-dicarboxylate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic System Variations

The benzothiophene core distinguishes this compound from structurally related esters:

Key Insight : The benzothiophene core enhances aromatic stability compared to furan or pyrazole derivatives, while the ester positions (2,5 vs. 3,5) modulate electronic effects and steric hindrance.

Substituent Position and Ester Group Effects

Variations in substituent positions and ester groups significantly alter physicochemical properties:

Table 1: Substituent Impact on Solubility and Reactivity

Key Insight: Methyl esters generally reduce lipophilicity compared to ethyl esters, while bromine or amino substituents enhance reactivity for further functionalization.

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- This compound : Exhibits moderate solubility in acetone and DMSO due to balanced polarity from ester groups .

- FDME (furan analog): Higher solubility in green solvents (e.g., ethanol) due to furan’s oxygen heteroatom, making it preferable for sustainable polymer synthesis .

- Nifedipine (dihydropyridine) : Poor water solubility but high membrane permeability, critical for its bioavailability as a drug .

Pharmacological Relevance

While this compound is primarily a synthetic intermediate, structurally related compounds have direct pharmacological roles:

Biological Activity

Dimethyl 1-benzothiophene-2,5-dicarboxylate (DBTDC) is an organic compound belonging to the benzothiophene family, characterized by its unique structure that includes a benzene ring fused to a thiophene ring with two ester groups. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with DBTDC, including its antimicrobial and anticancer properties, and provides a comprehensive overview of relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₀O₄S

- Molecular Weight : 250.27 g/mol

- CAS Number : 7345-76-8

The compound's structure allows for various chemical modifications, which can enhance its biological activity. The presence of the thiophene ring is particularly significant as it contributes to the compound's lipophilicity, which is crucial for crossing biological membranes .

Antimicrobial Activity

DBTDC and its derivatives have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

Anticancer Properties

A significant area of research has focused on the anticancer effects of DBTDC. Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include:

- Induction of Apoptosis : DBTDC may trigger programmed cell death in cancer cells through the activation of caspases and modulation of apoptotic pathways.

- Inhibition of Tumor Growth : In vivo studies have shown that DBTDC can reduce tumor size in animal models .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF-7), DBTDC was tested for its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use. The study also explored the compound's ability to inhibit key signaling pathways associated with tumor growth, further supporting its potential as an anticancer agent .

The biological activity of DBTDC is attributed to its interaction with various molecular targets within cells:

- Enzyme Interaction : DBTDC may inhibit enzymes such as tyrosinase, which is involved in melanin production, thus showing potential for treating hyperpigmentation disorders .

- Receptor Modulation : The compound may modulate receptor activity related to apoptosis and cell proliferation, contributing to its anticancer properties .

Q & A

What are the key considerations for synthesizing Dimethyl 1-benzothiophene-2,5-dicarboxylate in a laboratory setting?

Methodological Answer:

The synthesis requires careful selection of starting materials, catalysts, and solvents. A common approach involves esterification of the corresponding dicarboxylic acid using methanol and acid catalysts (e.g., H₂SO₄). Critical parameters include reaction temperature (60–80°C), stoichiometric ratios (excess methanol for esterification), and purification via recrystallization or column chromatography. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and optimize conditions, reducing trial-and-error experimentation . Reaction monitoring via TLC or HPLC ensures intermediate control, while spectroscopic validation (e.g., NMR) confirms product integrity .

Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- 1H/13C NMR : Identifies proton environments and carbonyl groups, confirming esterification success.

- FT-IR : Validates ester C=O stretches (~1720 cm⁻¹) and absence of residual carboxylic acid (-OH).

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns.

- HPLC : Quantifies purity by separating residual reactants or byproducts.

Cross-referencing data with computational spectral libraries enhances accuracy. Advanced techniques like 2D NMR (e.g., COSY, HSQC) resolve structural ambiguities in complex matrices .

How can factorial design be applied to optimize reaction conditions for the synthesis of this compound?

Methodological Answer:

Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) and their interactions. For example:

- 2³ Design : Tests three factors (temperature: 60°C vs. 80°C; catalyst: 1% vs. 3%; methanol: 2 eq vs. 4 eq).

- ANOVA Analysis : Identifies statistically significant factors affecting yield.

Post-optimization, response surface methodology (RSM) refines conditions. This approach minimizes experimental runs while maximizing data utility, critical for scaling reactions without resource waste .

What methodologies are recommended for resolving contradictions in experimental data obtained during synthesis or application studies?

Methodological Answer:

Contradictions (e.g., inconsistent yields or spectral data) require:

- Cross-Validation : Replicate experiments under identical conditions.

- Alternative Analytical Techniques : Use X-ray crystallography or GC-MS to confirm structure if NMR is inconclusive.

- Statistical Analysis : Apply t-tests or confidence intervals to assess variability.

- Peer Review : Collaborative analysis with interdisciplinary teams mitigates methodological biases, as seen in contested data resolution frameworks .

What safety protocols are essential when handling this compound in research laboratories?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- First Aid : Immediate rinsing for skin contact; medical observation for 48 hours post-inhalation incidents.

- Waste Disposal : Segregate halogenated waste per EPA guidelines. Compliance with institutional Chemical Hygiene Plans is mandatory .

How can computational modeling be integrated with experimental approaches to predict reaction pathways for derivatives of this compound?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate activation energies for potential pathways (e.g., ester hydrolysis vs. ring substitution).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Machine Learning (ML) : Train models on existing reaction databases to predict optimal conditions for novel derivatives.

Experimental validation via kinetic studies or isotopic labeling ensures computational predictions align with empirical data, as demonstrated in reaction design initiatives .

What challenges arise in the purification of this compound, and how can membrane separation technologies address them?

Methodological Answer:

Challenges : Low solubility in polar solvents, co-elution of byproducts in chromatography.

Solutions :

- Nanofiltration Membranes : Separate compounds by molecular weight (MWCO 200–500 Da).

- Solvent-Resistant Membranes : Enable continuous flow purification, reducing solvent use.

Membrane technologies outperform traditional methods in scalability and energy efficiency, particularly for thermally sensitive compounds .

What strategies are employed to evaluate the potential of this compound in advanced material applications, such as organic semiconductors?

Methodological Answer:

- DFT Calculations : Predict HOMO-LUMO gaps and charge transport properties.

- Thin-Film Fabrication : Spin-coating or vapor deposition to assess conductivity.

- Accelerated Aging Tests : Expose films to UV/humidity to evaluate stability.

Collaboration with material science teams ensures alignment with industrial standards, leveraging computational-experimental feedback loops for rapid innovation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.